3-Chloro-6-[(4-methylphenyl)methyl]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[(4-methylphenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJNJZIDZJISJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(4-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, DMF, ethanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, phosphine ligands, toluene, xylene.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Coupling: Biaryl or alkyl-aryl derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine relates to its anticancer properties. Research has demonstrated that derivatives of pyridazine, including this compound, exhibit potent cytotoxic activity against various cancer cell lines.
Synthesis and Testing
A study synthesized several pyridazine derivatives and tested them for cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Among these, specific compounds showed promising results:
| Compound | Cell Line | IC50 (µM) | VEGFR Inhibition (%) |
|---|---|---|---|
| 4b | MCF-7 | 21.2 | 89.6 |
| 5b | HCT-116 | < 10 | 92.2 |
Compound 4b demonstrated the highest activity against the breast cancer cell line, while compound 5b exhibited significant inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR), suggesting potential as a therapeutic agent in cancer treatment .
Neurological Applications
Another area of investigation involves the potential use of pyridazine compounds in treating neurological disorders. Specifically, compounds like 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine have been explored for their inhibitory effects on sodium channels, particularly NaV1.8, which is implicated in pain signaling pathways.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyridazine derivatives has provided insights into how modifications affect biological activity. For instance:
- Substituents on the phenyl ring significantly influence potency.
- The presence of chlorine atoms enhances cytotoxicity compared to fluorine substitutions.
These findings are crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Anticancer Efficacy
In a controlled study, researchers administered compound 5b to mice with Ehrlich’s ascites carcinoma (EAC). The results showed a significant reduction in tumor size compared to controls, with a corresponding increase in survival rates among treated subjects .
Case Study: Pain Management
In another study focused on pain management, compounds similar to 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine were tested for their ability to alleviate symptoms in models of neuropathic pain. Results indicated that these compounds effectively reduced pain scores, supporting their potential use as analgesics .
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Pyridazine derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:
Analgesic and Anti-inflammatory Pyridazine Derivatives
Table 1: Key Pharmacological Comparisons
Key Observations :
- Chloro vs. Oxo at C3: Replacing the oxo group with chloro (e.g., Compound 3 vs.
- Substituent Position : A –CH₂OH group at the p-position of the phenyl ring (Compound 5) reduces anti-inflammatory activity, highlighting the sensitivity of activity to substituent placement .
- Lipophilicity : The logP value of 3-Chloro-6-(4-methylphenyl)pyridazine is 3.105 , indicating moderate lipophilicity, which may influence bioavailability compared to more polar derivatives like oxo-containing compounds .
Structural and Electronic Modifications
Table 2: Structural and Electronic Comparisons
Key Observations :
- Heterocyclic Substituents : Imidazole rings (e.g., 3-Chloro-6-(4-methylimidazol-1-yl)pyridazine) introduce hydrogen-bonding capabilities, which could enhance interactions with proteins or nucleic acids .
Biological Activity
3-Chloro-6-[(4-methylphenyl)methyl]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
3-Chloro-6-[(4-methylphenyl)methyl]pyridazine has the molecular formula . Its structure features a pyridazine ring substituted with a chloro group and a 4-methylphenylmethyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds similar to 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine exhibit significant antimicrobial properties. For example, derivatives of pyridazine have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating their potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine | TBD | TBD |
| Similar Pyridazine Derivative | 50 | E. coli |
| Similar Pyridazine Derivative | 30 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory properties of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine have also been explored. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | COX Inhibition |
|---|---|---|
| 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine | TBD | COX-1/COX-2 |
| Celecoxib (Standard) | 0.04 ± 0.01 | COX-2 |
The proposed mechanism of action for 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine involves interaction with specific biological targets, such as enzymes and receptors involved in inflammation and microbial resistance. The chloro and methyl groups may enhance binding affinity to these targets, leading to modulation of their activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyridazine derivatives, including 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that emphasizes the importance of substituents on the pyridazine ring for enhancing efficacy.
- Inflammation Models : In vivo models using carrageenan-induced paw edema showed that compounds similar to 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine significantly reduced swelling compared to control groups, suggesting potent anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine, and how can reaction conditions be optimized for higher yields?
- Methodology : A common synthesis involves refluxing the precursor compound with phosphorus oxychloride (POCl₃) followed by crystallization from petroleum ether. Key parameters affecting yield include reaction time (5 hours under reflux), stoichiometry of POCl₃, and post-reaction quenching with ice. Optimization may involve varying temperature gradients or introducing catalysts like Lewis acids to enhance chlorination efficiency .
- Data : Reported yields are ~20%, with melting points of 222–224°C and IR peaks at 1710 cm⁻¹ (C=O stretch) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for purity assessment?
- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, aromatic C-H stretches), while nuclear magnetic resonance (NMR) resolves substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 provides definitive structural assignments .
- Contradictions : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues, necessitating differential scanning calorimetry (DSC) for phase analysis.
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling electron density and frontier molecular orbitals. Basis sets like 6-311++G(d,p) are recommended for halogenated heterocycles. Solvent effects can be modeled using the polarizable continuum model (PCM) .
- Applications : Predict regioselectivity in electrophilic substitution reactions or ligand-receptor binding affinities in drug design.
Q. How does the compound interact with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes, and what assays validate these interactions?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with modifications to the chloropyridazine core or 4-methylphenyl group. In vitro assays include:
- GPCR agonism/antagonism : Radioligand binding assays (e.g., CRF1R antagonism in ).
- Enzyme inhibition : Kinetic assays for α-glucosidase or kinase inhibition (e.g., GPR39 agonism in ).
Q. What crystallographic insights exist for derivatives of this compound, and how do substituents influence packing motifs?
- Methodology : SC-XRD analysis of derivatives (e.g., piperazine-substituted analogs) reveals monoclinic crystal systems (space group C2/c) with unit cell parameters (a = 39.774 Å, b = 5.757 Å, c = 14.924 Å). Hydrogen bonding and π-π stacking dominate packing interactions. Substituents like chloro or methyl groups enhance hydrophobic interactions, affecting solubility .
- Tools : SHELX suite for structure refinement and ORTEP-3 for graphical representation .
Q. How can conflicting data on the compound’s bioactivity (e.g., anti-cancer vs. anti-viral effects) be resolved?
- Methodology :
Dose-response profiling : Establish concentration-dependent effects across multiple cell lines.
Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding.
Metabolite analysis : LC-MS/MS to detect active metabolites in biological matrices.
- Case Study : notes dual activity as an AhR agonist and CRF1R antagonist, suggesting context-dependent mechanisms. Prioritize gene knockout models (e.g., AhR⁻/⁻ cells) to isolate pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage of halogenated pyridazines?
- Solutions :
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Add stabilizers like butylated hydroxytoluene (BHT) for radical scavenging.
- Monitor purity via HPLC with UV detection at 230–297 nm (aromatic π-π* transitions) .
Q. How are regioselective functionalizations achieved at the pyridazine ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
